molecular formula C7H11N3S B282037 2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine

2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine

Cat. No. B282037
M. Wt: 169.25 g/mol
InChI Key: OYIMJDAPPQTBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine, also known as PVT or Deschloroketamine, is a novel dissociative anesthetic drug that has gained popularity in recent years. It belongs to the arylcyclohexylamine class of drugs and is structurally similar to ketamine. However, unlike ketamine, PVT is not approved for medical use and is classified as a research chemical.

Mechanism of Action

2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. It is believed that 2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine binds to the receptor and blocks the transmission of signals, leading to dissociative and anesthetic effects.
Biochemical and Physiological Effects:
2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine has been shown to produce a range of effects, including sedation, analgesia, dissociation, and hallucinations. It has also been shown to increase heart rate and blood pressure, and may have adverse effects on respiratory function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine is its similarity to ketamine, which has been extensively studied in animal models and has shown promising results as a treatment for depression and other psychiatric disorders. However, 2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine is not approved for medical use and its long-term effects are not well understood. Additionally, its potential for abuse and dependence may limit its usefulness as a research tool.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine. Studies are needed to determine the optimal dosing and administration methods, as well as the potential risks and side effects associated with its use. Additionally, research is needed to explore the mechanisms underlying its effects on the NMDA receptor, and to identify other potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine involves the reaction of 2-aminothiazole with 1-pyrrolidinecarbaldehyde in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain pure 2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine.

Scientific Research Applications

2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-imine has gained attention in the scientific community due to its potential use as a research tool in the fields of neuroscience and psychiatry. It has been shown to have similar effects to ketamine in animal models of depression and anxiety, and may have potential as a treatment for these conditions.

properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazol-4-imine

InChI

InChI=1S/C7H11N3S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h8H,1-5H2

InChI Key

OYIMJDAPPQTBPO-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=N)CS2

Canonical SMILES

C1CCN(C1)C2=NC(=N)CS2

Origin of Product

United States

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